1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride, 3,5-dimethylpyrazole, and other reagents.
Reaction Conditions: The key steps include the formation of the pyrazole ring and subsequent functionalization to introduce the carboxylic acid group. Common reaction conditions involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper complexes.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or the methoxybenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may interact with specific proteins or enzymes, influencing biological pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development. It may exhibit anti-inflammatory, analgesic, or anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit the activity of enzymes involved in inflammation or cancer progression.
Pathways Involved: The compound’s effects on biological pathways depend on its specific interactions with molecular targets. It may modulate signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-Methoxybenzyl)-3,5-dimethylpyrazole and 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide share structural similarities.
Uniqueness: The presence of the carboxylic acid group in this compound distinguishes it from other similar compounds
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-13(14(17)18)10(2)16(15-9)8-11-5-4-6-12(7-11)19-3/h4-7H,8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAZYMFVHJOMNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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